1-Ethyl-5-nitro-1H-1,2,3-triazole
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Overview
Description
1-Ethyl-5-nitro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cyclization of ethyl azide with nitroacetylene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl-substituted triazoles.
Scientific Research Applications
1-Ethyl-5-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- 1-Methyl-5-nitro-1H-1,2,3-triazole
- 1-Propyl-5-nitro-1H-1,2,3-triazole
- 1-Butyl-5-nitro-1H-1,2,3-triazole
Comparison: 1-Ethyl-5-nitro-1H-1,2,3-triazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C4H6N4O2 |
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Molecular Weight |
142.12 g/mol |
IUPAC Name |
1-ethyl-5-nitrotriazole |
InChI |
InChI=1S/C4H6N4O2/c1-2-7-4(8(9)10)3-5-6-7/h3H,2H2,1H3 |
InChI Key |
YYOOGTPHUKYWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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